6-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile is a complex organic compound that belongs to the class of imidazopyridazines
Preparation Methods
The synthesis of 6-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile involves multiple steps, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods are employed to construct the imidazopyridazine core and subsequently introduce the piperidine and pyridine moieties.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reagents are lithium aluminum hydride and sodium borohydride.
Substitution: Reactions often involve halogenation and nucleophilic substitution using reagents like sodium iodide and potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by targeting specific molecular pathways. It has been shown to inhibit the activity of certain kinases, such as the transforming growth factor-β activated kinase (TAK1), which plays a crucial role in cell growth, differentiation, and apoptosis . The imidazopyridazine moiety binds to the hinge region of kinases, and substitutions at various positions dictate kinase selectivity and potency.
Comparison with Similar Compounds
Similar compounds include other imidazopyridazines and imidazopyridines, which share the imidazo core structure but differ in their substituents and specific biological activities. For example, imidazo[1,2-b]pyridazine-containing compounds have been shown to inhibit TAK1 with high potency, making them promising candidates for the treatment of multiple myeloma . The unique combination of the imidazopyridazine core with the piperidine and pyridine moieties in 6-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile distinguishes it from other similar compounds .
Properties
Molecular Formula |
C21H22N6O |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
6-[4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C21H22N6O/c22-12-17-2-1-3-19(23-17)26-10-8-15(9-11-26)14-28-21-7-6-20-24-18(16-4-5-16)13-27(20)25-21/h1-3,6-7,13,15-16H,4-5,8-11,14H2 |
InChI Key |
WPNRIZVBFHRFBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)OCC4CCN(CC4)C5=CC=CC(=N5)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.